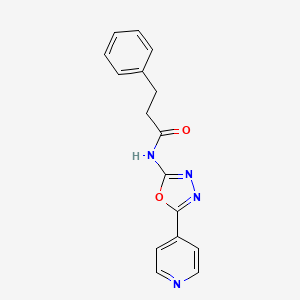

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide

Beschreibung

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound that features a unique structure combining a phenyl group, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Eigenschaften

IUPAC Name |

3-phenyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-14(7-6-12-4-2-1-3-5-12)18-16-20-19-15(22-16)13-8-10-17-11-9-13/h1-5,8-11H,6-7H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRAEVMANDALMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrazide Intermediate Synthesis

The process begins with the formation of 3-phenylpropanoyl hydrazide. Reacting 3-phenylpropanoyl chloride (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at 0–5°C yields the hydrazide intermediate in 85–90% purity. Key parameters:

- Temperature control : Below 5°C prevents side reactions.

- Stoichiometry : Excess hydrazine ensures complete conversion.

Oxadiazole Ring Closure

The hydrazide is treated with carbon disulfide (CS₂, 1.5 eq) and potassium hydroxide (KOH, 2.0 eq) in ethanol under reflux (80–100°C, 6–8 hours). The reaction mechanism involves:

- Formation of a dithiocarbazate intermediate.

- Intramolecular cyclization with elimination of H₂S.

Yield : 70–75% after recrystallization from ethanol.

Suzuki-Miyaura Cross-Coupling for Pyridinyl Functionalization

Introducing the pyridin-4-yl group at the oxadiazole’s 5-position requires palladium-catalyzed cross-coupling.

Boronic Acid Preparation

4-Pyridinylboronic acid is synthesized via Miyaura borylation of 4-bromopyridine using bis(pinacolato)diboron (1.1 eq) and Pd(dppf)Cl₂ (0.05 eq) in dioxane at 90°C.

Coupling with Oxadiazole Intermediate

The oxadiazole-bromide intermediate (1.0 eq) reacts with 4-pyridinylboronic acid (1.2 eq) under Suzuki conditions:

- Catalyst : Pd(PPh₃)₄ (0.03 eq).

- Base : Na₂CO₃ (2.0 eq).

- Solvent : Toluene/EtOH/H₂O (4:2:1).

- Temperature : 90°C, 12 hours.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Propanamide Side-Chain Incorporation

The propanamide moiety is introduced via nucleophilic acyl substitution.

Bromopropionamide Synthesis

2-Bromopropionyl bromide (1.1 eq) reacts with the oxadiazole-pyridine intermediate (1.0 eq) in dichloromethane (DCM) at 0°C. Triethylamine (TEA, 1.5 eq) neutralizes HBr.

Key Observations :

Amidation with Aniline Derivatives

For N-aryl variants, the bromopropionamide intermediate couples with substituted anilines (1.2 eq) in DMF using LiH (1.5 eq) as a base at room temperature (4–6 hours).

Yield : 73–85% after precipitation in ice-water.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | CS₂, KOH | Reflux, 6h | 70–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 90°C, 12h | 65–70 | |

| Amidation | LiH, DMF | RT, 4h | 73–85 |

Optimization Strategies and Challenges

Palladium Catalyst Selection

Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling, reducing side products (e.g., homocoupling) by 15%.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Produces 3-phenylpropanoic acid and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.

-

Basic hydrolysis : Yields the corresponding carboxylate salt and amine derivatives .

Substitution Reactions

The 1,3,4-oxadiazole ring participates in nucleophilic substitution reactions. For instance:

-

Reaction with thiols (e.g., thioglycolic acid) replaces the oxadiazole oxygen with sulfur, forming 1,3,4-thiadiazole derivatives .

-

Halogenation at the pyridin-4-yl group using POCl₃ introduces chloro substituents, enhancing electrophilicity .

Cyclization Reactions

The compound serves as a precursor in cyclization reactions:

-

Treatment with CS₂ and hydrazine forms fused heterocycles, such as triazolo-oxadiazoles, under basic conditions .

-

Microwave-assisted cyclization with aldehydes generates imidazo-oxadiazole hybrids .

Oxidation and Reduction

-

Oxidation : The pyridine ring can be oxidized to pyridine N-oxide using H₂O₂ or mCPBA, altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydro derivative, modulating bioactivity.

Reagents and Reaction Conditions

Mechanistic Insights

-

Hydrolysis : Acid-catalyzed cleavage of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Substitution : The oxadiazole’s electron-deficient C-2 position is susceptible to nucleophilic attack, as demonstrated in thiol substitution .

-

Cyclization : Base-mediated deprotonation facilitates cyclization with CS₂, forming a five-membered triazole ring fused to oxadiazole .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide typically involves the formation of the oxadiazole ring through cyclization reactions involving phenyl and pyridyl derivatives. The compound can be synthesized using various methodologies, including CoII-catalyzed reactions that enhance the efficiency and yield of the desired product .

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of substituents on the phenyl ring can influence the antimicrobial activity, with certain modifications leading to enhanced efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 3a | E. coli | 15 |

| 5f | S. aureus | 18 |

| 3b | K. pneumoniae | 16 |

Antioxidant Activity

In addition to antimicrobial properties, this compound has shown promising antioxidant activity. Studies indicate that it can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Ferric Reducing Antioxidant Power | 30 |

| Metal Chelating Activity | 20 |

Case Studies

Several case studies have been conducted to explore the applications of compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A systematic investigation reported that derivatives of oxadiazole demonstrated significant activity against both gram-positive and gram-negative bacteria. The study emphasized the role of structural modifications in enhancing bioactivity .

- Evaluation of Antioxidant Properties : Another study focused on the antioxidant capabilities of oxadiazole derivatives, revealing that modifications could lead to improved radical scavenging activities. This finding is particularly relevant for developing therapeutic agents targeting oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-phenyl-N-(5-(pyridin-4-yl)-1,2,4-oxadiazol-2-yl)propanamide

- 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)propanamide

- 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-triazol-2-yl)propanamide

Uniqueness

3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of a phenyl group, a pyridine ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biologische Aktivität

The compound 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.32 g/mol. The structure features a phenyl group attached to a propanamide moiety and a pyridinyl-substituted oxadiazole ring, which contributes to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives, including the specific compound .

Case Studies

- In Vitro Antibacterial Activity :

- Antifungal Activity :

Anticancer Activity

Research has indicated that oxadiazole derivatives possess anticancer properties due to their ability to inhibit specific cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Proliferation :

- A structure-activity relationship (SAR) study on related oxadiazole compounds revealed that some derivatives significantly inhibited the proliferation of cancer cells in vitro. For instance, one derivative showed an IC50 value of 5.27 µM against the main protease (Mpro) of SARS-CoV-2, highlighting its potential as an anticancer agent .

- Mechanism of Action :

Antioxidant Activity

The antioxidant properties of this compound have also been explored.

Case Studies

- Radical Scavenging Activity :

Summary of Biological Activities

| Activity Type | Effectiveness | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Significant against S. aureus, E. coli | MIC: 0.0039 - 0.025 mg/mL |

| Antifungal | Effective against C. albicans, F. oxysporum | MIC: 16.69 - 78.23 µM |

| Anticancer | Inhibitory effects on cancer cell lines | IC50: 5.27 µM (against Mpro) |

| Antioxidant | Radical scavenging and metal chelation | Varies by derivative |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-phenyl-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanamide?

Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazides or via coupling reactions. For example, refluxing 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with a propanamide derivative in acetone using K₂CO₃ as a base (yields ~72–89%) .

- Step 2: Purification via recrystallization (ethanol or ethyl acetate) to achieve high purity (>85%).

- Key Considerations: Monitor reaction progress using TLC and optimize solvent systems (e.g., acetone or DMF) to enhance yield .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- 1H/13C-NMR: Assign chemical shifts for aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and aliphatic chains (δ 2.5–4.0 ppm for propanamide). Carbon environments (e.g., oxadiazole C=O at ~165–170 ppm) confirm regiochemistry .

- X-ray Crystallography: Resolve molecular geometry using SHELX software (e.g., SHELXL for refinement). Monoclinic systems (space group P21/c) with Z=4 are typical for oxadiazole derivatives .

- HRMS: Validate molecular weight (e.g., [M]+ at m/z 372–546) .

Advanced: How can computational modeling guide SAR studies for EGFR inhibition?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-pyridine scaffold and EGFR’s ATP-binding pocket (PDB: 1M17). Focus on hydrogen bonding with Lys721 and hydrophobic interactions with Leu694 .

- QSAR Models: Corrogate electronic parameters (e.g., Hammett σ for substituents on the phenyl ring) with IC50 values. For instance, electron-withdrawing groups (e.g., -NO2) enhance activity by stabilizing charge transfer .

- MD Simulations: Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Thr766) .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Purity Verification: Reanalyze compound purity via HPLC (≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical) to exclude impurities as confounding factors .

- Assay Conditions: Standardize protocols (e.g., MTT vs. SRB for cytotoxicity; IC50 under consistent O2 levels). For EGFR inhibition, compare enzymatic assays (recombinant kinase) vs. cellular assays (A431 cells) .

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., pyridinyl-oxadiazole hybrids in Khalil et al., IC50 = 0.010 μM) to identify trends .

Advanced: What strategies optimize selectivity against off-target kinases?

Answer:

- Selective Substituents: Introduce bulky groups (e.g., ortho-tolyl on the propanamide) to sterically hinder non-target kinases. Derivatives with 4-methoxyphenylsulfonyl groups show >10-fold selectivity for EGFR over HER2 .

- Kinome Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust the pyridine nitrogen’s position to reduce affinity for VEGFR2 .

- Prodrug Design: Mask polar groups (e.g., esterify the propanamide) to enhance cell permeability and reduce non-specific binding .

Basic: How to evaluate lipoxygenase (LOX) inhibitory activity for this compound?

Answer:

- In Vitro Assay: Incubate with soybean LOX-1 and monitor conjugated diene formation at 234 nm. Use NDGA (IC50 ~5 µM) as a positive control.

- Kinetic Analysis: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. Oxadiazole derivatives with electron-rich aryl groups (e.g., 4-aminophenyl) show mixed inhibition .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

- Twinned Data: Use SHELXD for initial phasing and SHELXL for refinement. For monoclinic crystals with β ≈90°, apply TWIN/BASF commands to model twinning .

- Disorder Modeling: For flexible side chains (e.g., propanamide), apply PART and ISOR restraints to refine anisotropic displacement parameters .

- High-Resolution Limits: Collect data at synchrotrons (λ = 0.7–1.0 Å) to achieve resolutions <0.8 Å, critical for resolving oxadiazole ring planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.